5-bromoadamantane-2-carboxylic acid
Description
5-Bromoadamantane-2-carboxylic acid is a brominated derivative of adamantane-carboxylic acid, characterized by the substitution of a bromine atom at the 5-position of the adamantane cage and a carboxylic acid group at the 2-position. Adamantane derivatives are renowned for their rigid, diamondoid structures, which confer unique physicochemical properties, including high thermal stability and lipophilicity.
Key properties from available
Note: The molecular formula provided in includes nitrogen and sulfur, which are atypical for standard adamantane-carboxylic acid derivatives. Further structural validation is recommended.
Properties
CAS No. |
56531-63-6 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromoadamantane-2-carboxylic acid typically involves the bromination of adamantane followed by carboxylation. One common method includes the bromination of adamantane using liquid bromine to yield 1-bromoadamantane, which is then further reacted to introduce the carboxylic acid group . Another approach involves the use of anhydrous hydrobromic acid to open oxirane rings, followed by oxidation with Jones reagent to form the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-bromoadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing carboxylic acids to alcohols.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 5-hydroxyadamantane-2-carboxylic acid.
Oxidation: Further oxidation can produce compounds like 5-bromoadamantane-2,2-dicarboxylic acid.
Reduction: Reduction typically yields 5-bromoadamantane-2-methanol.
Scientific Research Applications
5-bromoadamantane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-bromoadamantane-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-bromoadamantane-2-carboxylic acid with structurally related adamantane derivatives:
Research Findings and Limitations
- Structural Ambiguities : The unexpected nitrogen and sulfur in the molecular formula () warrant further investigation to confirm the compound’s structure and purity .
- Pharmacological Potential: Adamantane derivatives are explored for antiviral and CNS-targeting applications. The bromine in this compound could enhance binding to hydrophobic enzyme pockets, though validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
